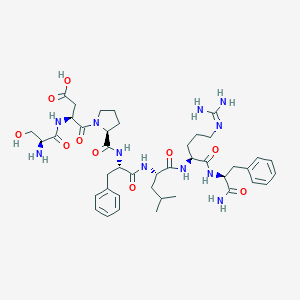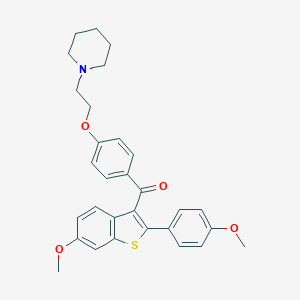
Raloxifene Bismethyl Ether
Descripción general
Descripción
Raloxifene Bismethyl Ether is a metabolite of Raloxifene . It is an estrogen receptor inactive compound where both hydroxyl groups are absent . It has a molecular formula of C30 H31 N O4 S and a molecular weight of 501.64 .
Synthesis Analysis
While specific synthesis methods for Raloxifene Bismethyl Ether were not found, a related compound, Raloxifene–Oxalyl Chloride conjugate, was synthesized by reflux condensation of acid chloride of oxalyl chloride with raloxifene .Molecular Structure Analysis
The molecular structure of Raloxifene Bismethyl Ether consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact structure can be represented by the molecular formula C30 H31 N O4 S .Aplicaciones Científicas De Investigación
Cancer Research
Raloxifene Bismethyl Ether has been identified as a promising compound in cancer research . It has been found to induce apoptosis in estrogen receptor-negative human cancer cells through the aryl hydrocarbon receptor (AhR) . This suggests that it could potentially be used as a targeted therapy for certain types of cancer .
Neurology Research
Raloxifene Bismethyl Ether is used in neurology research . It is available as a certified reference material for highly accurate and reliable data analysis . This suggests that it could be used in the study of neurological disorders and the development of new treatments .
Metabolism Study
Raloxifene Bismethyl Ether is used in the study of metabolism, particularly in human liver microsomes . It is predominantly metabolized by CYP3A4 to a pair of carbon-carbon and ether linked homodimers . This suggests that it could be used in the study of drug metabolism and the development of safer and more effective drugs .
Direcciones Futuras
While specific future directions for Raloxifene Bismethyl Ether were not found, Raloxifene, the parent compound, is used to treat osteoporosis in postmenopausal women and to lower chances of having invasive breast cancer in postmenopausal women with osteoporosis or at high risk of having invasive breast cancer . This suggests potential areas of future research and application for Raloxifene Bismethyl Ether.
Mecanismo De Acción
Target of Action
Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of Raloxifene Bismethyl Ether are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.
Mode of Action
Raloxifene Bismethyl Ether is an estrogen receptor inactive compound on which both hydroxyl groups are absent
Biochemical Pathways
Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of Raloxifene Bismethyl Ether and their impact on bioavailability would need further investigation.
Result of Action
As it is an inactive compound with respect to estrogen receptor activity
Propiedades
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQTKAUSVEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444581 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene Bismethyl Ether | |
CAS RN |
84541-38-8 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

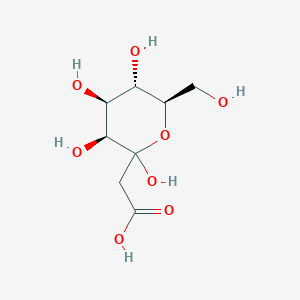
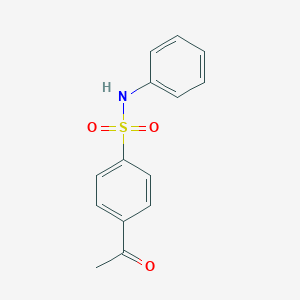
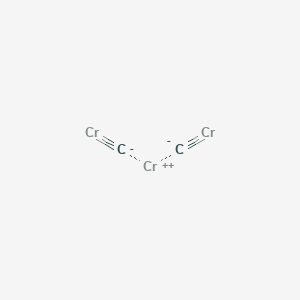
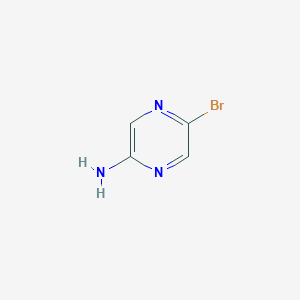
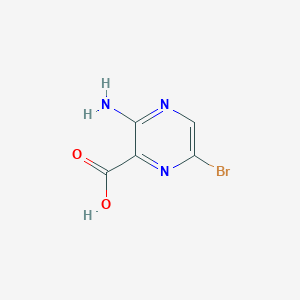


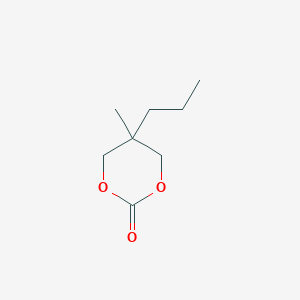
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
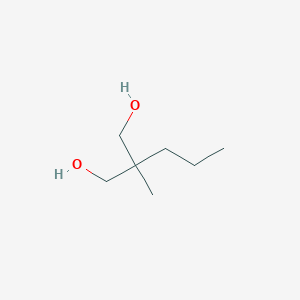


![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
